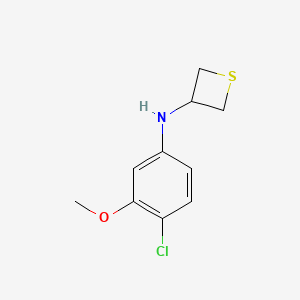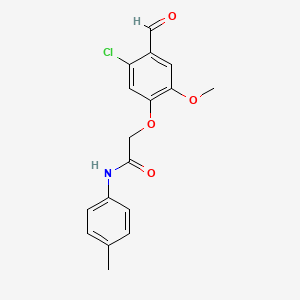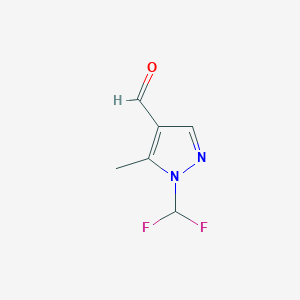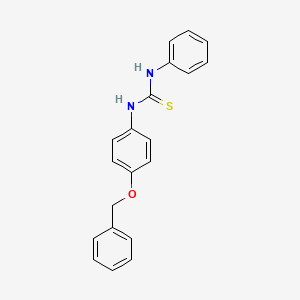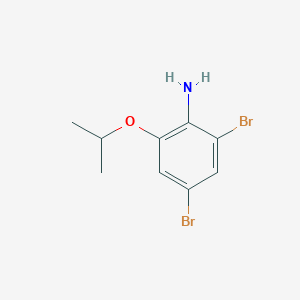
2,4-Dibromo-6-isopropoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-isopropoxyaniline is an organic compound with the molecular formula C₉H₁₁Br₂NO. It is a brominated aniline derivative, characterized by the presence of two bromine atoms at the 2 and 4 positions, and an isopropoxy group at the 6 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-isopropoxyaniline typically involves the bromination of 6-isopropoxyaniline. The process can be carried out using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be employed to enhance safety and selectivity during the bromination process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-isopropoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2,4-Dibromo-6-isopropoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the isopropoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Lacks the isopropoxy group, making it less sterically hindered and potentially less reactive.
2,6-Dibromoaniline: Lacks the isopropoxy group and has bromine atoms at different positions, affecting its reactivity and applications.
2,4-Dibromo-6-methoxyaniline: Similar structure but with a methoxy group instead of an isopropoxy group, which can influence its chemical properties and reactivity.
Uniqueness
2,4-Dibromo-6-isopropoxyaniline is unique due to the presence of both bromine atoms and the isopropoxy group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C9H11Br2NO |
|---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
2,4-dibromo-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11Br2NO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,12H2,1-2H3 |
InChI Key |
HUNJANAMOGNWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


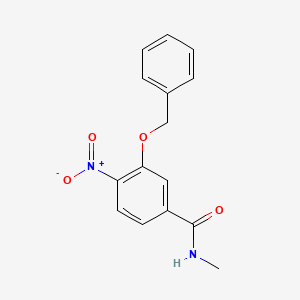
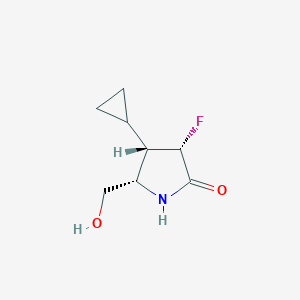
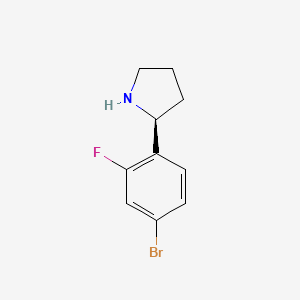

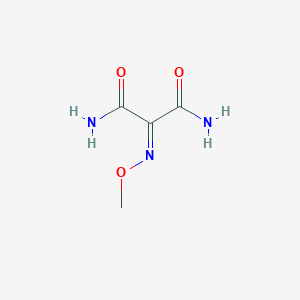
![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12989022.png)
![5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B12989026.png)
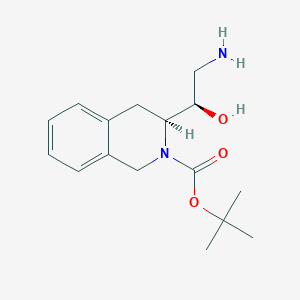
![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)
